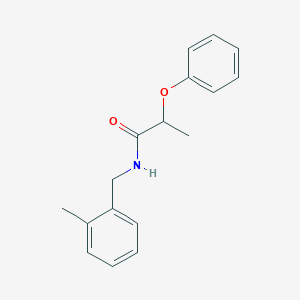![molecular formula C17H19ClN2OS B4776410 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4776410.png)
1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine
Vue d'ensemble
Description
1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the extracellular concentration of dopamine, which in turn activates the dopamine receptors. The activation of dopamine receptors is responsible for the various physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by the activation of dopamine receptors. This compound has been shown to increase locomotor activity, enhance cognitive function, and improve memory retention in animal models. Furthermore, this compound has also been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine is its high binding affinity towards dopamine transporters, which makes it a potent and selective dopamine reuptake inhibitor. This property makes this compound a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, the use of this compound in lab experiments is limited by its potential toxicity and side effects. Therefore, careful consideration should be given to the dosage and administration of this compound in lab experiments.
Orientations Futures
The potential application of 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine in various fields, including medicinal chemistry, pharmacology, and neuroscience, warrants further investigation. Some of the future directions for research on this compound include the development of more selective and potent dopamine reuptake inhibitors, the investigation of the neuroprotective properties of this compound, and the exploration of its potential as a cognitive enhancer. Furthermore, the use of this compound in combination with other drugs or therapies may also be explored for the treatment of dopamine-related disorders.
Applications De Recherche Scientifique
1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been extensively studied for its potential application in medicinal chemistry and pharmacology. It has been shown to exhibit significant binding affinity towards dopamine transporters, which are responsible for the reuptake of dopamine in the brain. This property makes this compound a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Furthermore, this compound has also been investigated for its potential as a cognitive enhancer and a neuroprotective agent.
Propriétés
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-12-3-4-15(18)10-16(12)19-5-7-20(8-6-19)17(21)14-9-13(2)22-11-14/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASHAYDZBTUYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CSC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4776327.png)

![4-methoxy-N-methyl-3-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4776345.png)
![1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4776350.png)
![1-benzyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4776359.png)
![N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4776366.png)

![isopropyl [1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4776380.png)
![N-{5-[(2-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4776389.png)
![1-[(4-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4776392.png)
![4-[(cyclohexylcarbonyl)amino]-N-ethylbenzamide](/img/structure/B4776418.png)
![N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4776426.png)

![[4-benzyl-1'-(2-fluorophenyl)-1,4'-bipiperidin-4-yl]methanol](/img/structure/B4776431.png)